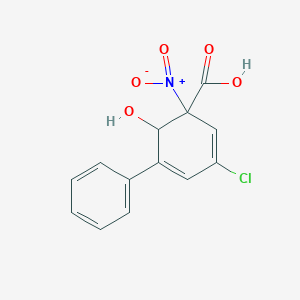
3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid is an organic compound with a complex structure that includes a chloro, hydroxy, nitro, and phenyl group attached to a cyclohexa-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a cyclohexadiene derivative as the starting material, followed by a series of substitution and addition reactions to introduce the chloro, hydroxy, nitro, and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact mechanism may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-hydroxy-1-nitrobenzene: Similar structure but lacks the cyclohexa-diene ring.
6-Hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid: Similar but without the chloro group.
3-Chloro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid: Similar but without the hydroxy and nitro groups.
Uniqueness
3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid is unique due to the combination of its functional groups and the cyclohexa-diene ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H10ClNO5 |
|---|---|
Molecular Weight |
295.67 g/mol |
IUPAC Name |
3-chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO5/c14-9-6-10(8-4-2-1-3-5-8)11(16)13(7-9,12(17)18)15(19)20/h1-7,11,16H,(H,17,18) |
InChI Key |
QTXYXQOQISRXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(C2O)(C(=O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


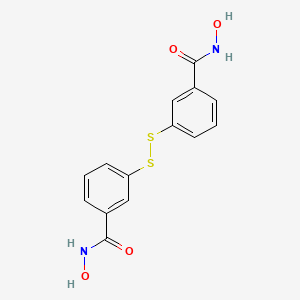
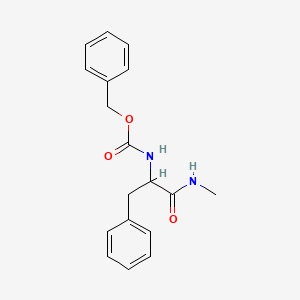
![7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14795927.png)
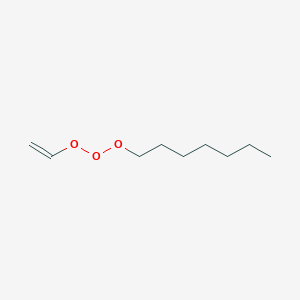
![Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B14795938.png)
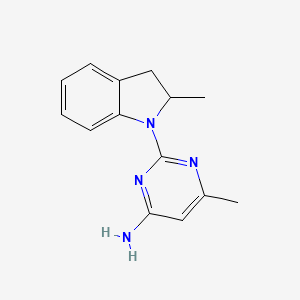
![(2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14795945.png)
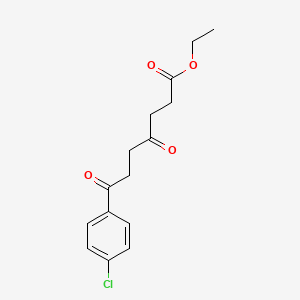


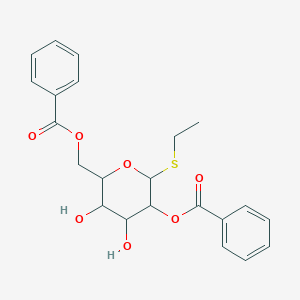

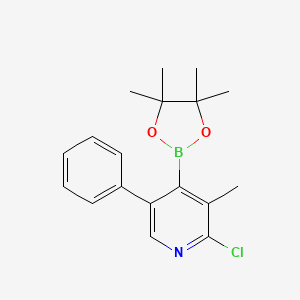
![2(1H)-Pyridinone,3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy-](/img/structure/B14795996.png)
